Coumarin

Beschreibung

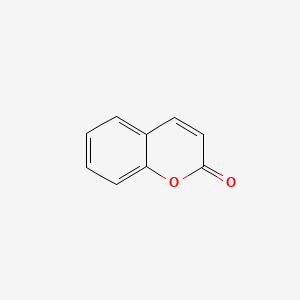

Coumarin (C₉H₆O₂, molecular weight: 146.14 g/mol) is a benzopyrone-derived heterocyclic compound characterized by a fused benzene and α-pyrone ring system . It is widely distributed in plants, fungi, and bacteria, and serves as a privileged scaffold in medicinal chemistry due to its versatile structure, electron-rich conjugated system, and capacity for diverse functionalization . This compound and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties . Its synthetic adaptability allows for structural modifications at key positions (e.g., C-3, C-4, C-7), enabling tailored interactions with biological targets such as enzymes and receptors .

Eigenschaften

IUPAC Name |

chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020348 | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

304 °F (NTP, 1992), 150 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³ | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals | |

CAS No. |

91-64-5 | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | coumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4VZ22K1WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C | |

| Record name | COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Coumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | COUMARIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vorbereitungsmethoden

Pechmann Condensation

The Pechmann condensation remains the most widely used method for coumarin synthesis due to its simplicity and cost-effectiveness. This acid-catalyzed reaction involves the condensation of phenols with β-ketoesters or β-ketoacids. For example, resorcinol and ethyl acetoacetate react under acidic conditions to form 4-methylthis compound. A key advancement involves replacing conventional catalysts like sulfuric acid with recyclable alternatives.

Table 1: Catalytic Systems in Pechmann Condensation

Recent studies emphasize solvent-free conditions to enhance sustainability. Karimi-Jabei et al. demonstrated that triethylammonium hydrogen sulfate catalyzes this compound formation at 110°C with yields exceeding 90%. Similarly, Amoozadeh et al. achieved 99% yield using alumina sulfuric acid under thermal conditions.

Kostanecki Acylation

Kostanecki acylation involves the cyclization of ortho-hydroxyaryl ketones with aliphatic acid anhydrides. This method is particularly useful for synthesizing coumarins with complex substituents. For instance, ortho-hydroxyacetophenone reacts with acetic anhydride to form 7-hydroxythis compound. The reaction proceeds via acylation followed by intramolecular cyclization, with piperidine often serving as a base.

Table 2: Substrate Scope in Kostanecki Acylation

| Ortho-Hydroxyaryl Ketone | Anhydride | Product | Yield (%) |

|---|---|---|---|

| 2-Hydroxyacetophenone | Acetic | 7-Hydroxythis compound | 85 |

| 2-Hydroxypropiophenone | Propionic | 7-Hydroxy-4-propylthis compound | 78 |

| 2-Hydroxybenzophenone | Benzoic | 7-Phenylthis compound | 68 |

The method’s versatility allows the incorporation of aromatic and aliphatic groups at the C-3 position, though yields vary with steric hindrance.

Perkin Reaction

The Perkin reaction employs salicylaldehydes and arylacetic acids in the presence of acetic anhydride and a base. Augustine et al. optimized this method using propylphosphonic anhydride (T3P) and triethylamine, achieving 46–74% yields for 3-arylcoumarins. The reaction’s regioselectivity is influenced by electronic effects of substituents on the salicylaldehyde.

Modern Synthetic Approaches

Knoevenagel Condensation

Knoevenagel condensation between salicylaldehydes and active methylene compounds (e.g., diethyl malonate) has gained traction for synthesizing this compound-3-carboxylic derivatives. Brahmachari reported a one-pot aqueous synthesis using sodium azide or potassium carbonate, yielding 73–99%. Ultrasonic irradiation reduces reaction times from 7 hours to 40 minutes while maintaining high yields.

Table 3: Knoevenagel Condensation Optimization

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Piperidine/AcOH | Ethanol | Reflux | 7 h | 85 |

| Sodium azide | Water | RT | 2 h | 99 |

| Phenyl iododiacetate | Ethanol | 35–40 | 3 h | 90–92 |

Sairam et al. explored solvent effects, finding toluene and piperidine optimal for synthesizing 2H-chromene-3-carboxylates.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates this compound formation. Osman et al. synthesized 3-acetylthis compound in 99% yield within 5 minutes using ethanol and piperidine. Ghanei-Nasab et al. reduced reaction times from 15 hours to 5 minutes in tryptamine coupling reactions under microwave conditions.

Solvent-Free and Green Chemistry Methods

Deep eutectic solvents (DES) have emerged as eco-friendly alternatives. Ali et al. utilized choline chloride and tartaric acid-based DES for Pechmann condensations at 110°C, achieving high yields without toxic byproducts. Similarly, Moradi et al. reported solvent-free Pechmann reactions catalyzed by meglumine sulfate under microwave irradiation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Pechmann Condensation | Low-cost substrates | Acidic waste generation | 72–99 |

| Kostanecki Acylation | Functional group tolerance | Moderate yields | 68–85 |

| Knoevenagel Condensation | Mild conditions | Toxicity of catalysts (e.g., Na azide) | 85–99 |

| Microwave Synthesis | Rapid reaction times | Specialized equipment required | 90–99 |

Pechmann condensation remains optimal for large-scale synthesis, while Knoevenagel methods excel in introducing carboxylic acid functionalities. Green chemistry approaches, though promising, require further optimization for industrial adoption.

Analyse Chemischer Reaktionen

Types of Reactions: Coumarin undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form coumaric acid.

Reduction: Reduction of this compound can be achieved using hydrogen in the presence of a palladium catalyst to form dihydrothis compound.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, using reagents like bromine or nitric acid.

Cyclization: this compound can undergo cyclization reactions to form various heterocyclic compounds

Major Products:

Oxidation: Coumaric acid

Reduction: Dihydrothis compound

Substitution: Bromothis compound, nitrothis compound

Cyclization: Various heterocyclic derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Coumarin and its derivatives exhibit a wide range of pharmacological effects, making them valuable in drug development. The following table summarizes key pharmacological activities associated with this compound:

Case Studies in Pharmacology

- Warfarin : As a widely used anticoagulant derived from this compound, warfarin's mechanism involves the inhibition of vitamin K-dependent clotting factors. Its clinical efficacy and safety profile have been extensively documented.

- Antimicrobial Activity : Research has demonstrated that specific this compound derivatives possess significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, highlighting their potential as alternative therapeutic agents .

Industrial Applications

Beyond pharmacology, this compound finds applications across various industries:

- Cosmetics : Due to its pleasant fragrance, this compound is commonly used in perfumes and personal care products. Its low toxicity makes it suitable for cosmetic formulations .

- Food Industry : Coumarins are utilized as flavoring agents and preservatives due to their antioxidant properties. They help prevent spoilage and enhance food safety .

- Agriculture : Certain coumarins exhibit fungicidal properties, making them useful in agrochemicals for crop protection against fungal diseases .

Medicinal Chemistry Innovations

Recent advancements in the synthesis of coumarins have expanded their applications in medicinal chemistry:

- Synthesis Techniques : Innovative synthetic strategies have led to the development of structurally diverse this compound derivatives with enhanced biological activities. For instance, modifications to the this compound structure can improve binding affinity to target proteins involved in disease mechanisms .

- Photophysical Properties : Coumarins are also studied for their luminescent properties, which allow their use as fluorescent probes in biological imaging. This application is particularly valuable for tracking cellular processes in real-time .

Wirkmechanismus

Coumarin exerts its effects primarily through the inhibition of vitamin K synthesis, which is crucial for blood clotting. This mechanism is similar to that of its derivative, warfarin, which inhibits the enzyme vitamin K epoxide reductase. This inhibition prevents the formation of prothrombin, a key protein in the coagulation cascade .

Vergleich Mit ähnlichen Verbindungen

Table 1: FRAP Values of this compound and Chromone Derivatives

| Compound | FRAP (Trolox Equivalents) |

|---|---|

| This compound | 1.00 (reference) |

| Chromone 893 | 0.98 |

| Chromone 987/3 | 1.02 |

| DMAF | 1.45 |

Data derived from in vitro assays

Enzyme Selectivity and Metabolism: Substituent Position Effects

The position of substituents critically influences interactions with cytochrome P450 (CYP) enzymes. For instance, 7-substituted coumarins with aliphatic chains (e.g., 7-ethoxythis compound) orient closer to the heme center of CYP2A enzymes, whereas 3-phenylcoumarins exhibit selectivity for CYP1 isoforms (CYP1A1, CYP1A2, CYP1B1) due to steric interactions with residues like Asn255 and Asn265 . This contrasts with simpler coumarins, which lack the bulky 3-phenyl group and thus show broader CYP affinity .

Cytotoxicity: this compound vs. Benzylidene-Chroman-4-One

This compound derivatives generally display low to moderate cytotoxicity.

Anti-Inflammatory and Antimycobacterial Activity

This compound derivatives substituted at C-7 or C-8 demonstrate superior anti-inflammatory activity compared to classical drugs. Compound 21 (a 7-hydroxythis compound Mannich base) inhibits cyclooxygenase (COX) and lipoxygenase (LOX) by 75–77%, outperforming indomethacin (47% inhibition) . Similarly, antimycobacterial coumarins like CM14 (99.53% activity at 1 µM) highlight the impact of electron-withdrawing substituents (Table 2) .

Table 2: Antimycobacterial Activity of 7-Substituted Coumarins

| Compound | % Activity (1 µM) |

|---|---|

| CM12 | 95.23 |

| CM14 | 99.53 |

| CM8 | 93.59 |

Data from in vitro Mycobacterium smegmatis assays

Antioxidant Macromolecules: this compound vs. Ascorbic Acid

Novel this compound-derived macromolecules (e.g., compounds 1, 3, and 5) surpass ascorbic acid in radical scavenging assays, emphasizing the role of extended conjugation and hydroxyl group placement in enhancing antioxidant capacity .

Structural and Functional Insights

- Substituent Effects : 7-Aliphatic chains enhance metabolic stability, while 3-phenyl groups improve target selectivity .

- Conjugation Systems: this compound’s planar structure facilitates π-π stacking with aromatic residues in enzymes, a feature less pronounced in non-aromatic analogs like chromones .

- Toxicity Profile : Coumarins generally exhibit lower cytotoxicity than polycyclic analogs (e.g., phenanthrenes) but require careful dose optimization to avoid hepatotoxicity .

Biologische Aktivität

Coumarin, a naturally occurring compound found in various plants, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound (2H-1-benzopyran-2-one) is a benzopyrone derivative characterized by its aromatic structure and lactone group. It is commonly found in essential oils and extracts of plants such as cinnamon, tonka beans, and sweet clover. Its structural versatility allows for the synthesis of numerous derivatives, enhancing its biological activity.

Pharmacological Activities

This compound exhibits a wide range of pharmacological effects, including:

- Anticoagulant : this compound derivatives are known to inhibit vitamin K epoxide reductase, which is crucial for blood clotting. This property has led to the development of anticoagulant medications such as warfarin.

- Antimicrobial : Various studies have demonstrated the efficacy of this compound against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). For instance, certain this compound derivatives showed significant inhibition zones against these pathogens .

- Anti-inflammatory : Coumarins have been shown to reduce inflammation through mechanisms such as inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

- Antioxidant : The ability of coumarins to scavenge free radicals contributes to their protective effects against oxidative stress .

- Anticancer : Research indicates that coumarins can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of estrogen receptors .

The biological activities of coumarins are mediated through several mechanisms:

- Enzyme Inhibition : Coumarins can inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are vital in inflammation and cancer progression.

- Cell Signaling Modulation : They influence cell signaling pathways, including MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival .

- Gene Expression Regulation : Coumarins can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Anticancer Activity

A study investigated the anticancer effects of novel this compound derivatives on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated that specific derivatives significantly inhibited cell proliferation with IC50 values ranging from 5 to 15 µM . Another research highlighted that a this compound derivative exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts .

Antimicrobial Properties

In a comparative study on antimicrobial activity, several this compound derivatives were synthesized and tested against common pathogens. Compounds demonstrated inhibition zones ranging from 12 mm to 20 mm against E. coli and S. aureus, indicating potent antimicrobial properties .

Table 1: Summary of Biological Activities of this compound Derivatives

Q & A

Basic: What are the standard methodologies for synthesizing coumarin derivatives in academic research?

This compound derivatives are typically synthesized via the Pechmann condensation , Knoevenagel condensation , or Perkin reaction , depending on the desired substituents. For reproducibility:

- Pechmann : React phenol derivatives with β-keto esters in acidic conditions (e.g., H₂SO₄) at 80–100°C .

- Knoevenagel : Use aldehydes and active methylene compounds (e.g., malononitrile) with a base catalyst (e.g., piperidine) .

- Perkin : Condense salicylaldehydes with acetic anhydride in the presence of sodium acetate .

Validate purity using HPLC (>95%) and confirm structures via ¹H/¹³C NMR and FTIR .

Basic: How are this compound compounds characterized for structural and functional analysis?

A multi-technique approach ensures accuracy:

- Spectroscopy : ¹H/¹³C NMR to identify substituent patterns (e.g., coupling constants for diastereotopic protons) .

- Chromatography : HPLC for purity assessment; GC-MS for volatile derivatives.

- X-ray crystallography : Resolve ambiguous stereochemistry .

- UV-Vis/fluorescence : Determine π-conjugation effects on photophysical properties .

Advanced: How can computational methods predict this compound reactivity and optimize synthesis pathways?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- Electrophilicity indices to predict reaction sites .

- Transition-state energies to compare synthetic routes (e.g., Pechmann vs. Knoevenagel efficiency).

Validate predictions with in situ NMR or kinetic studies . Tools like Gaussian or ORCA are recommended .

Advanced: How should researchers address contradictory bioactivity data in this compound studies?

Contradictions often arise from assay variability or structural analogs . Mitigation strategies:

- Standardize assays : Use IC50/EC50 values with positive controls (e.g., doxorubicin for cytotoxicity).

- SAR analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on antiproliferative activity) .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to identify trends .

Advanced: What strategies improve the design of this compound-based hybrid compounds for targeted therapies?

Hybrid design focuses on synergistic pharmacophores :

- Fragment-based linking : Combine this compound with known bioactive moieties (e.g., chalcones for anticancer activity) via click chemistry .

- ADME screening : Use Caco-2 permeability and microsomal stability assays to prioritize candidates .

- Molecular docking : Target proteins (e.g., EGFR, COX-2) with AutoDock Vina to validate binding modes .

Basic: What are the best practices for literature reviews on this compound’s pharmacological applications?

- Keyword strategy : Use Boolean operators (e.g., "this compound AND (anticoagulant OR anticancer)") in PubMed/Scopus .

- Filter by study type : Prioritize systematic reviews and in vivo studies (2015–2025) .

- Citation tracking : Use Web of Science to trace seminal papers (e.g., Murray et al. 1982 on warfarin) .

Advanced: How can researchers resolve spectral overlaps in this compound derivative analysis?

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations in crowded regions (e.g., 6.5–8.5 ppm aromatic signals) .

- Deconvolution software : Apply Mnova or TopSpin for overlapping peaks in HPLC-DAD .

- Isotopic labeling : Synthesize ¹³C-labeled standards to confirm assignments .

Basic: What ethical and safety protocols apply to this compound handling in labs?

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to this compound’s hepatotoxicity .

- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄ from Pechmann) with NaHCO₃ before disposal .

- IRB approval : Required for in vivo studies; adhere to OECD Guidelines for animal welfare .

Advanced: What statistical methods validate this compound’s dose-response relationships in pharmacological studies?

- Non-linear regression : Fit data to Hill-Langmuir equations (GraphPad Prism) for EC50/IC50 .

- ANOVA with Tukey post hoc : Compare ≥3 dose groups (p<0.05) .

- Bootstrap resampling : Estimate confidence intervals for small sample sizes (n<10) .

Advanced: How do solvent polarity and pH affect this compound’s fluorescence quantum yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.